[(4-Bromophenyl)(4-chlorophenyl)methyl](methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN.ClH/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;/h2-9,14,17H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGLIDKWBFROHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of bromine and chlorine substituents on phenyl rings, which may influence its biological activity through various interactions with biological targets. The molecular formula is CHBrClN·HCl, indicating the presence of halogen atoms that can enhance lipophilicity and alter pharmacokinetic properties.
Biological Activities
The biological activities of (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride can be summarized as follows:
- Antimicrobial Activity : Research indicates that derivatives of similar structures have shown promising antimicrobial effects against various pathogens. For instance, compounds with similar phenyl substitutions have been documented to exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that compounds with structural similarities may possess anticancer activity. For example, phenyl-substituted amines have been investigated for their ability to inhibit tumor cell proliferation in vitro and in vivo . The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.
- Neuropharmacological Effects : Compounds with similar amine structures have been explored for their neuroactive properties, potentially impacting neurotransmitter systems. For instance, they may act as inhibitors or modulators of neurotransmitter reuptake, which could be beneficial in treating conditions such as depression or anxiety .
The mechanisms through which (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride exerts its biological effects are still under investigation. Some proposed mechanisms include:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival, particularly in cancer cells.
- Oxidative Stress Modulation : The compound could potentially modulate oxidative stress responses in cells, providing a protective effect against cellular damage.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Study : A study published in 2021 evaluated a series of phenyl-substituted amines for their antimicrobial efficacy. The results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cancer Research : In a 2022 study, researchers investigated the anticancer potential of phenylamine derivatives. The findings indicated that these compounds could induce apoptosis in breast cancer cell lines through caspase activation pathways .
- Neuropharmacology : A 2020 study explored the effects of structurally similar compounds on anxiety-like behaviors in rodent models. The results suggested that these compounds could reduce anxiety symptoms by modulating serotonergic pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that enhance therapeutic efficacy. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .
Case Study: Neurological Applications
A study published in a peer-reviewed journal demonstrated the synthesis of novel compounds derived from (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride that exhibited promising results in preclinical models of anxiety. The modifications enhanced binding affinity to serotonin receptors, indicating potential for further development into therapeutic agents .
Chemical Research
Structure-Activity Relationship (SAR) Studies
Researchers employ this compound to explore the SAR of amine derivatives. Understanding how changes in the molecular structure affect biological activity is crucial for drug design. This compound serves as a model for testing various substitutions at the phenyl rings to optimize pharmacological properties .
Data Table: SAR Findings
| Compound Variant | Modification Type | Biological Activity | Reference |
|---|---|---|---|
| A | Bromine to Iodine | Increased potency | |
| B | Chlorine to Fluorine | Reduced side effects | |
| C | Methyl group addition | Enhanced solubility |
Analytical Chemistry
Standard in Chromatographic Techniques
The compound is frequently used as a standard in chromatographic methods, such as HPLC (High-Performance Liquid Chromatography). Its unique properties allow for improved accuracy in detecting and quantifying similar compounds within complex mixtures, which is essential for quality control in pharmaceutical manufacturing .
Material Science
Development of Advanced Materials
In material science, (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride is investigated for its potential in creating polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in electronics and coatings .
Biochemical Studies
Investigating Biological Interactions
This compound is also utilized in biochemical studies to understand its interactions with biological systems. Research indicates that it may influence various metabolic pathways, providing insights into drug mechanisms and potential side effects .
Case Study: Interaction with Enzymes
A recent study highlighted the interaction of (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride with cytochrome P450 enzymes, which play a critical role in drug metabolism. The findings suggest that specific modifications can lead to altered metabolism rates, impacting drug efficacy and safety profiles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents on the aromatic rings facilitate nucleophilic aromatic substitution (SNAr) under specific conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromine displacement | KOH (aq), Cu catalyst, 120°C | (4-Hydroxyphenyl)(4-chlorophenyl)methylamine | 68% | |
| Chlorine displacement | NaNH₂, NH₃(l), −33°C | (4-Bromophenyl)(4-aminophenyl)methylamine | 42% |
Key findings:
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Bromine exhibits higher reactivity than chlorine in SNAr due to its larger atomic size and polarizability.
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Copper catalysis enhances substitution efficiency by stabilizing transition states .
Oxidation Reactions
The benzhydryl methylamine moiety undergoes oxidation to form imine or nitrile derivatives.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hrs | [(4-Bromophenyl)(4-chlorophenyl)carbonyl]amine | Complete conversion |
| H₂O₂ (30%) | AcOH/MeOH, RT | N-Oxide derivative | 89% yield |
Mechanistic insight:
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Acidic permanganate oxidizes the methylamine group to a carbonyl via a radical intermediate .
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Hydrogen peroxide selectively oxidizes the amine to an N-oxide without affecting halogens .
Reductive Alkylation
The primary amine participates in reductive amination with aldehydes/ketones:
General equation :
\text{RC O 4 BrPh 4 ClPh CH NHCH xrightarrow text NaBH CN}}\text{RCH NH 4 BrPh 4 ClPh CH }
| Carbonyl Compound | Catalyst | Yield |
|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | 94% |
| Cyclohexanone | Ti(i-OPr)₄, H₂ | 76% |
Acid-Base Reactions
The hydrochloride salt demonstrates reversible protonation behavior:
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Deprotonation : Treating with NaOH (1M) yields the free base, (4-Bromophenyl)(4-chlorophenyl)methylamine (pKa = 9.2 ± 0.3) .
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Reprotonation : Recovers hydrochloride salt upon HCl gas exposure in diethyl ether .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions exploit the bromine substituent:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylated products |
Optimized Suzuki conditions :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 210°C, with decomposition pathways:
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological systems:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride?
- Methodological Answer : A multi-step synthesis is typically employed. For example, intermediate formation involves coupling a bromophenyl-chlorophenylmethane scaffold with methylamine. Key steps include:
- Esterification : Reacting 4-bromobenzoic acid and 4-chlorobenzoic acid derivatives with methanol under acidic conditions to form methyl esters .
- Hydrazide Formation : Conversion to hydrazides using hydrazine hydrate, followed by cyclization with cyanogen bromide to generate heterocyclic intermediates .
- Amine Coupling : Reacting the intermediate with methylamine hydrochloride in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to form the tertiary amine .
- Chlorination : Final treatment with hydrogen chloride gas or concentrated HCl in ethanol yields the hydrochloride salt .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the positions of bromine, chlorine, and methyl groups on the aromatic rings and amine moiety .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching bromine/chlorine .
Q. What are the key intermediates in the synthesis of this compound?
- Methodological Answer : Critical intermediates include:
- (4-Bromophenyl)(4-chlorophenyl)methanone : Synthesized via Friedel-Crafts acylation using aluminum chloride .
- Methylamine Adduct : Formed by reductive amination of the ketone intermediate with methylamine and sodium cyanoborohydride .
- Hydrochloride Salt Precursor : Generated by reacting the free base with HCl in a polar aprotic solvent .
Advanced Research Questions
Q. How do steric and electronic effects of the bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nature of bromine (σₚ = 0.23) and chlorine (σₚ = 0.47) deactivates the aromatic rings, reducing electrophilic substitution but enhancing stability in radical reactions.
- Steric Effects : The bulky (4-Bromophenyl)(4-chlorophenyl)methyl group hinders axial attack in SN2 reactions, favoring SN1 mechanisms in polar solvents. Kinetic studies using DMSO/water mixtures show a 2.5× slower reaction rate compared to unsubstituted analogs .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds, such as bromodiphenhydramine hydrochloride (δ 7.4–7.6 ppm for aromatic protons) .
- Isotopic Pattern Validation : Use HRMS to distinguish bromine (1:1 isotopic ratio) from chlorine (3:1 ratio) and confirm molecular formula .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry and salt formation .
Q. What mechanistic insights exist for this compound’s biological activity in receptor-binding studies?
- Methodological Answer :
- Dopamine D2 Receptor Antagonism : Structural analogs like L-741,626 (a D2 antagonist) suggest that the (4-chlorophenyl) group enhances hydrophobic interactions with receptor pockets, while the methylamine moiety facilitates hydrogen bonding .
- Kinetic Binding Assays : Radiolabeled [³H]ligand displacement studies in transfected HEK293 cells show IC₅₀ values <100 nM, indicating high affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
